Malvidin 3-galactoside is a natural anthocyanin pigment widely found in fruits and vegetables, particularly abundant in blueberries. [, , ] This compound belongs to the flavonoid family, specifically the anthocyanidin group, and plays a significant role in imparting the vibrant colors to these fruits. [, , ] Its presence in food sources has spurred a growing interest in its potential health benefits, making it a subject of extensive scientific research. []
Related Compounds
Malvidin 3-glucoside
Relevance: Malvidin 3-glucoside is structurally very similar to Malvidin 3-galactoside, differing only in the type of sugar moiety attached to the malvidin aglycone. Both compounds are often found together in blueberries and other Vaccinium species and are studied for their antioxidant and potential health benefits. [, , , , , , , ]
Delphinidin 3-galactoside
Relevance: Delphinidin 3-galactoside shares the same sugar moiety (galactose) as Malvidin 3-galactoside, but they differ in their aglycone structure. Both are commonly found in blueberries and other Vaccinium species. [, , ]
Delphinidin 3-glucoside
Relevance: Similar to Malvidin 3-galactoside, Delphinidin 3-glucoside is an anthocyanin. It shares the same sugar moiety (glucose) with Malvidin 3-glucoside. Both compounds are present in blueberries and have been studied for their potential health benefits. [, , ]
Cyanidin 3-galactoside
Relevance: Cyanidin 3-galactoside shares the same sugar moiety (galactose) with Malvidin 3-galactoside, but they differ in their aglycone structures. Both compounds are found in blueberries and other berries, and are studied for their potential health benefits, including antioxidant properties. [, , , ]
Petunidin 3-galactoside
Relevance: Petunidin 3-galactoside belongs to the same class of compounds as Malvidin 3-galactoside (anthocyanins) and shares the same sugar moiety (galactose). Both compounds are often found together in blueberries and are studied for their antioxidant and other potential health benefits. [, , ]
Petunidin 3-glucoside
Relevance: Petunidin 3-glucoside and Malvidin 3-galactoside are both anthocyanins. While they share similarities in their structures, they differ in both their aglycone and sugar units. Both are found in various plant sources and have been studied for their potential health benefits, particularly for their antioxidant properties. [, , , ]
Peonidin 3-galactoside
Relevance: Peonidin 3-galactoside belongs to the same class of compounds as Malvidin 3-galactoside (anthocyanins) and shares the same sugar moiety (galactose). Both are found in certain blueberry varieties and other plant sources and are studied for their antioxidant and potential health benefits. [, , ]
Peonidin 3-glucoside
Relevance: Peonidin 3-glucoside is structurally similar to Malvidin 3-galactoside, differing in the aglycone and sugar moiety. Both compounds are present in various plant sources, including certain blueberry varieties, and are investigated for their potential health benefits due to their antioxidant properties. [, , , , ]
Malvidin
Relevance: Malvidin is the core aglycone structure of Malvidin 3-galactoside. This means that Malvidin 3-galactoside is formed when a galactose sugar molecule attaches to the malvidin molecule. [, , , ]
Cyanidin
Relevance: Cyanidin is structurally related to Malvidin 3-galactoside as both belong to the anthocyanin class. Although they share a similar core structure, their specific chemical groups differ, influencing their color and potential biological activities. [, ]
Delphinidin
Relevance: Delphinidin is the aglycone of delphinidin glycosides, such as delphinidin 3-galactoside, found alongside Malvidin 3-galactoside in blueberries and other Vaccinium species. These compounds are studied for their potential health benefits, including antioxidant and anti-inflammatory effects. []
Petunidin
Relevance: Petunidin is the aglycone of petunidin glycosides, like petunidin 3-galactoside, often found in blueberries along with Malvidin 3-galactoside. They belong to the same class of compounds (anthocyanins) and contribute to the antioxidant capacity of these fruits. [, ]
Relevance: Peonidin is the aglycone form of peonidin glycosides, such as peonidin 3-galactoside, often found in blueberries and other Vaccinium species along with Malvidin 3-galactoside. They belong to the same class of compounds (anthocyanins) and contribute to the fruits' overall antioxidant capacity and potential health benefits. [, ]
Relevance: Although structurally different from Malvidin 3-galactoside, Pelargonidin 3-glucoside belongs to the same class of plant pigments known as anthocyanins. They often co-exist in fruits like blueberries and contribute to their vibrant colors and potential health benefits. [, , ]
Pelargonidin 3,5-diglucoside
Relevance: Though structurally distinct from Malvidin 3-galactoside, Pelargonidin 3,5-diglucoside belongs to the same class of compounds—anthocyanins. Both contribute to the attractive colors of fruits and are investigated for their potential health benefits, such as antioxidant and anti-inflammatory activities. [, ]
Chlorogenic Acid
Relevance: While structurally different from Malvidin 3-galactoside, Chlorogenic acid is another important phenolic compound found in blueberries and is often studied alongside anthocyanins for its potential health benefits. [, , ]
Rutin
Relevance: Though structurally different from Malvidin 3-galactoside, Rutin is another important flavonoid found in blueberries, often studied alongside anthocyanins for its potential health benefits. [, ]
Quercetin 3-galactoside
Relevance: Quercetin 3-galactoside, like Malvidin 3-galactoside, is a phenolic compound found in blueberries and other Vaccinium species. Both compounds are studied for their potential health benefits, including antioxidant and anti-inflammatory effects. []
Quercetin 3-arabinoside
Relevance: Although structurally different from Malvidin 3-galactoside, Quercetin 3-arabinoside is another flavonoid present in blueberries. Both contribute to the antioxidant capacity and potential health benefits of blueberries. [, ]
Source
Malvidin 3-galactoside is predominantly found in the skins of red grapes (Vitis vinifera), blueberries (Vaccinium spp.), and other berries. It is synthesized in plants through the glycosylation of malvidin, which occurs during the biosynthesis of anthocyanins. The enzyme responsible for this process is UDP-glycosyltransferase, specifically OsUGT88C3 in rice, which facilitates the transfer of galactose to malvidin at the C-3 position of its structure.
Classification
Malvidin 3-galactoside belongs to the class of compounds known as flavonoids, more specifically within the subgroup of anthocyanins. It is classified as a glycosylated anthocyanidin due to the presence of a sugar moiety (galactose) attached to its structure.
Synthesis Analysis
Methods
The biosynthesis of malvidin 3-galactoside involves several enzymatic steps:
Substrate Selection: The primary substrates for the synthesis are malvidin and UDP-galactose.
Enzymatic Reaction: The enzyme OsUGT88C3 catalyzes the reaction where galactose is transferred from UDP-galactose to malvidin, resulting in the formation of malvidin 3-galactoside.
Expression Analysis: Studies have shown that OsUGT88C3 is highly expressed in various tissues such as leaves and pistils, indicating its crucial role in anthocyanin biosynthesis.
Technical Details
The enzymatic activity can be assessed using techniques such as real-time polymerase chain reaction (RT-PCR) to measure gene expression levels and enzyme assays to quantify product formation. The kinetic parameters of the reaction can also be analyzed to understand enzyme efficiency and substrate affinity.
Molecular Structure Analysis
Structure
The molecular formula for malvidin 3-galactoside is C_23H_25O_12. Its structure comprises:
A flavylium core typical of anthocyanins.
Hydroxyl groups at various positions which contribute to its color and antioxidant properties.
A galactose moiety attached at the C-3 position.
Data
Molecular Weight: Approximately 493.44 g/mol.
Chemical Structure: The structure can be represented as follows:
Malvidin 3 galactoside C23H25O12
Chemical Reactions Analysis
Reactions
Malvidin 3-galactoside participates in several chemical reactions:
Oxidation-Reduction: It can undergo oxidation, leading to the formation of reactive oxygen species (ROS), or it can act as an antioxidant by scavenging ROS.
Glycosylation: The primary reaction involves the transfer of galactose from UDP-galactose to malvidin, forming malvidin 3-galactoside.
Degradation: Under alkaline conditions, malvidin can degrade and release phenolic compounds such as syringic acid.
Technical Details
Kinetic studies can elucidate the rates of these reactions under varying pH levels and temperatures, providing insight into stability and reactivity.
Mechanism of Action
Process
Malvidin 3-galactoside exhibits various biological activities through its interaction with cellular pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals.
Inhibition of Enzymes: Studies indicate that it inhibits protein tyrosine phosphatase-1B and α-glucosidase, which are involved in glucose metabolism and signaling pathways.
Cell Signaling Modulation: It influences signaling pathways related to inflammation and cell proliferation.
Data
Research has demonstrated that malvidin 3-galactoside can improve colonic mucosal barrier function by modulating gene expression related to tight junction proteins.
Physical and Chemical Properties Analysis
Physical Properties
Color: Deep purple to red depending on pH.
Solubility: More soluble in water than in organic solvents like methanol or ethanol.
Chemical Properties
Stability: Sensitive to light and heat; stability decreases under alkaline conditions.
Reactivity: Acts as a reducing agent due to its hydroxyl groups.
Relevant data includes solubility measurements and stability assessments under different environmental conditions.
Applications
Scientific Uses
Malvidin 3-galactoside has several applications in food science, nutrition, and pharmacology:
Food Industry: Used as a natural colorant due to its vibrant hue.
Nutraceuticals: Explored for its potential health benefits including anti-inflammatory and antioxidant properties.
Research Applications: Investigated for its role in modulating metabolic diseases and improving gut health.
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